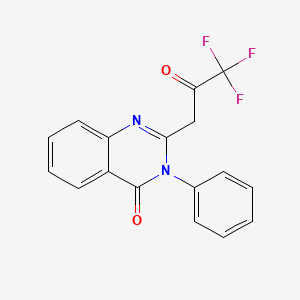
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of the trifluoromethyl group in this compound may enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride or other trifluoromethylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound can be a lead molecule for developing new pharmaceuticals.
Anticancer Activity: Potential use in cancer therapy due to its biological activity.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 3-phenyl-2-(2-oxopropyl)-: Lacks the trifluoromethyl group.
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-hydroxypropyl)-: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
The presence of the trifluoromethyl group in 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- enhances its chemical stability, biological activity, and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
73283-24-6 |
|---|---|
Molecular Formula |
C17H11F3N2O2 |
Molecular Weight |
332.28 g/mol |
IUPAC Name |
3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)14(23)10-15-21-13-9-5-4-8-12(13)16(24)22(15)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
ZQEDMZFESMPTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
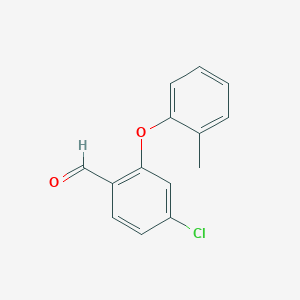
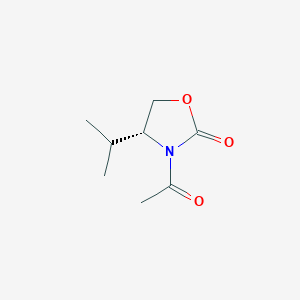
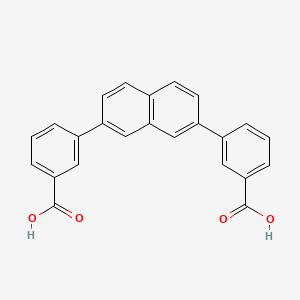
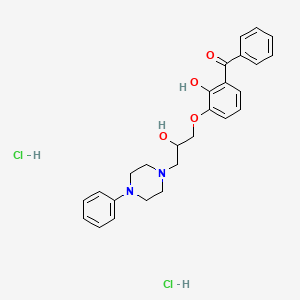
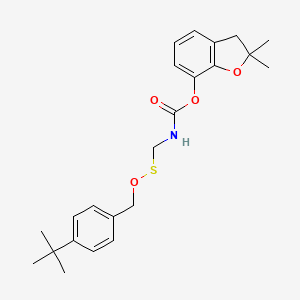
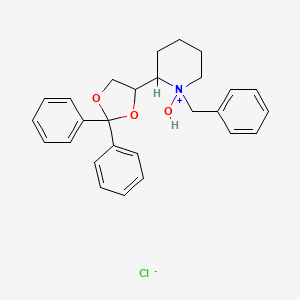
![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
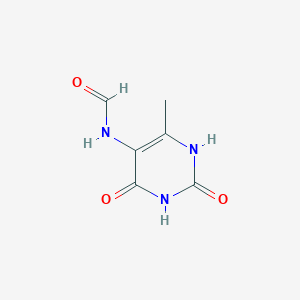
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
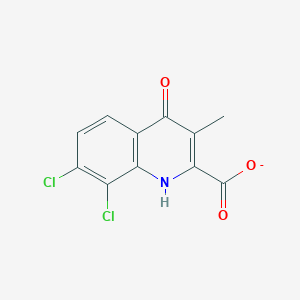
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
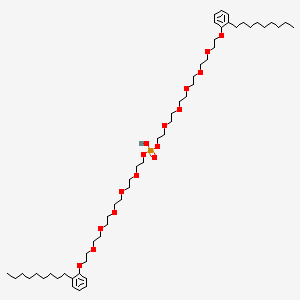
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
